molecular formula C11H21NO B13209679 [1-(Aminomethyl)-3-methylcyclopentyl](cyclopropyl)methanol

[1-(Aminomethyl)-3-methylcyclopentyl](cyclopropyl)methanol

Cat. No.: B13209679
M. Wt: 183.29 g/mol
InChI Key: KTJWGKGSWXIIDK-UHFFFAOYSA-N
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Description

1-(Aminomethyl)-3-methylcyclopentylmethanol: is an organic compound with the molecular formula C10H19NO. This compound is characterized by the presence of an aminomethyl group attached to a cyclopropyl ring, which is further connected to a methanol group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Aminomethyl)-3-methylcyclopentylmethanol typically involves the reaction of cyclopropylmethanol with an aminomethylating agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized to ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and the concentration of reactants, are carefully monitored to achieve the desired outcome.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized products.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The aminomethyl group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules. It is also studied for its reactivity and potential to form novel compounds.

Biology: In biological research, 1-(Aminomethyl)-3-methylcyclopentylmethanol is investigated for its potential interactions with biological molecules and its effects on cellular processes.

Medicine: The compound is explored for its potential therapeutic applications, including its role as a precursor in the synthesis of pharmaceutical agents.

Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1-(Aminomethyl)-3-methylcyclopentylmethanol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with these targets, influencing their activity and function. The cyclopropyl ring provides structural rigidity, which can affect the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    [1-(Aminomethyl)cyclopropyl]methanol: This compound has a similar structure but lacks the methyl group on the cyclopentyl ring.

    [1-(Aminomethyl)cyclopentyl]methanol: This compound has a similar structure but lacks the cyclopropyl group.

Uniqueness: The presence of both the aminomethyl and cyclopropyl groups in 1-(Aminomethyl)-3-methylcyclopentylmethanol makes it unique. These groups contribute to its distinct chemical and biological properties, setting it apart from similar compounds.

Properties

Molecular Formula

C11H21NO

Molecular Weight

183.29 g/mol

IUPAC Name

[1-(aminomethyl)-3-methylcyclopentyl]-cyclopropylmethanol

InChI

InChI=1S/C11H21NO/c1-8-4-5-11(6-8,7-12)10(13)9-2-3-9/h8-10,13H,2-7,12H2,1H3

InChI Key

KTJWGKGSWXIIDK-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(C1)(CN)C(C2CC2)O

Origin of Product

United States

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